Laninamivir (CAS 203120-17-6), also known as R-125489, is a highly potent, broad-spectrum viral neuraminidase inhibitor (NAI) used extensively as a reference standard and synthetic precursor in antiviral research. Structurally distinct as a 7-methoxy derivative of zanamivir, it binds competitively to the highly conserved active site of influenza A and B neuraminidases. For procurement professionals and assay developers, laninamivir is defined by its exceptional target residence time and its ability to maintain sub-nanomolar to low-nanomolar potency against strains that have developed severe resistance to first-generation NAIs. Its distinct kinetic profile makes it an indispensable baseline material for evaluating long-acting antiviral formulations, conducting high-throughput screening against contemporary viral panels, and serving as a core scaffold for lipophilic prodrug synthesis [1].
Substituting laninamivir with more common NAIs like oseltamivir or zanamivir compromises assay integrity in specific, high-value applications. Oseltamivir fails as a reliable positive control against prevalent H275Y-mutated influenza strains, exhibiting a massive loss in binding affinity that renders it ineffective for contemporary broad-spectrum resistance panels [1]. Conversely, while zanamivir retains efficacy against these mutants, it suffers from a rapid dissociation rate from the neuraminidase active site. This fast off-rate makes zanamivir unsuitable for modeling single-dose, long-acting pharmacokinetic profiles or extended target residence time assays, where laninamivir’s slow dissociation kinetics are strictly required [2].
Laninamivir exhibits a significantly slower dissociation rate from wild-type neuraminidases compared to zanamivir. While zanamivir dissociates relatively quickly (t1/2 ~1.25 h), laninamivir demonstrates highly stable binding with prolonged target residence time [1]. This kinetic profile is essential for modeling long-acting, single-dose antiviral efficacy in vitro and in vivo.
| Evidence Dimension | Dissociation kinetics / target residence time |
| Target Compound Data | Slow dissociation, prolonged residence time |
| Comparator Or Baseline | Zanamivir (rapid dissociation, t1/2 ~1.25 h) |
| Quantified Difference | Slower dissociation kinetics leading to sustained target engagement |
| Conditions | IC50 kinetics assays and solid-phase reactivation assays on wild-type NAs |
Enables researchers to accurately model long-acting NAI pharmacodynamics, making it the preferred reference standard over zanamivir for sustained-release efficacy assays.
The H275Y mutation in influenza A(H1N1) neuraminidase confers severe resistance to oseltamivir, shifting its IC50 from ~0.23 nM to over 120 nM (a ~500-fold increase). In contrast, laninamivir retains its high potency against these resistant strains, maintaining IC50 values in the low nanomolar range (typically 0.5–1.6 nM) [1].
| Evidence Dimension | IC50 against H275Y mutated A(H1N1) |
| Target Compound Data | ~0.5–1.6 nM |
| Comparator Or Baseline | Oseltamivir (~123 nM) |
| Quantified Difference | >100-fold higher potency for laninamivir against the resistant mutant |
| Conditions | In vitro neuraminidase inhibition (NI) assays using fluorescent MUNANA substrate |
Ensures assay validity when screening contemporary viral panels containing prevalent oseltamivir-resistant strains, preventing false negatives in antiviral discovery.
Influenza B viruses are intrinsically less susceptible to oseltamivir, often exhibiting IC50 values >3.4 nM (and sometimes up to 50 nM depending on the assay). Laninamivir provides much tighter inhibition of influenza B neuraminidases, with IC50 values consistently ranging from 0.3 to 1.2 nM [1].
| Evidence Dimension | IC50 against Influenza B isolates |
| Target Compound Data | 0.3–1.2 nM |
| Comparator Or Baseline | Oseltamivir (>3.4 nM, up to 50 nM) |
| Quantified Difference | ~3 to 10-fold lower IC50 for laninamivir |
| Conditions | Cell-based MDCK assays and biochemical NA assays |
Provides a more reliable, high-potency positive control for Influenza B assays, where oseltamivir's higher baseline variability can confound results.
Laninamivir (R-125489) features a C-7 methoxy modification compared to zanamivir. This structural difference allows for highly efficient lipophilic esterification at the C-3 hydroxyl group (e.g., yielding laninamivir octanoate). This specific conjugation strategy dramatically extends respiratory tract retention time in vivo, a modification pathway that is structurally supported by the laninamivir scaffold compared to standard zanamivir or oseltamivir [1].
| Evidence Dimension | Chemical processability for long-acting prodrugs |
| Target Compound Data | C-7 methoxy group enables stable C-3 lipophilic esterification |
| Comparator Or Baseline | Zanamivir (lacks C-7 methoxy, different pharmacokinetic optimization profile) |
| Quantified Difference | Enables synthesis of single-dose, long-retention prodrugs |
| Conditions | Synthetic medicinal chemistry and pharmacokinetic optimization |
Serves as a critical scaffold for medicinal chemists designing novel, long-acting antiviral prodrugs or lipid conjugates.
Due to its retained sub-nanomolar potency against H275Y mutants and enhanced baseline efficacy against Influenza B, laninamivir is a highly reliable positive control for high-throughput screening panels that include oseltamivir-resistant strains [1].
Laninamivir's slow dissociation kinetics and prolonged target residence time make it the definitive reference standard for in vitro and in vivo assays designed to evaluate single-dose, long-acting neuraminidase inhibitors, where zanamivir's rapid off-rate would fail to provide an accurate benchmark [2].
The distinct C-7 methoxy structure of laninamivir provides an ideal chemical scaffold for medicinal chemists synthesizing lipophilic prodrugs (such as octanoate esters) or cholesterol conjugates aimed at extending respiratory tract retention times[3].